N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448124-41-1) is a synthetic small molecule (MW 337.34 g/mol, formula C17H15N5O3) characterized by a convergent pharmacophore architecture: a 1-methyl-1H-1,2,3-triazole-4-carboxamide core linked to an indolin-6-yl scaffold, which in turn bears a furan-2-carbonyl substituent. This compound belongs to a broader class of heterocyclic carboxamides that are under active investigation in medicinal chemistry, with structural analogs demonstrating kinase inhibition, antimicrobial activity, and application as covalent probes.

Molecular Formula C17H15N5O3
Molecular Weight 337.339
CAS No. 1448124-41-1
Cat. No. B2616145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1448124-41-1
Molecular FormulaC17H15N5O3
Molecular Weight337.339
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C17H15N5O3/c1-21-10-13(19-20-21)16(23)18-12-5-4-11-6-7-22(14(11)9-12)17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,18,23)
InChIKeyAAOXEUAMACWUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448124-41-1): A Multi-Heterocyclic Research Probe for Targeted Medicinal Chemistry Procurement


N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448124-41-1) is a synthetic small molecule (MW 337.34 g/mol, formula C17H15N5O3) characterized by a convergent pharmacophore architecture: a 1-methyl-1H-1,2,3-triazole-4-carboxamide core linked to an indolin-6-yl scaffold, which in turn bears a furan-2-carbonyl substituent . This compound belongs to a broader class of heterocyclic carboxamides that are under active investigation in medicinal chemistry, with structural analogs demonstrating kinase inhibition, antimicrobial activity, and application as covalent probes [1][2]. Its specific combination of a furan-derived acyl group and a 1-methyltriazole distinguishes it from closely related thiophene and cyclopentyl analogs, positioning it as a selective tool for structure-activity relationship (SAR) campaigns where furan's distinct electronic profile is mechanistically relevant.

Critical Differentiation of N-(1-(Furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Why In-Class Analogs Cannot Be Interchanged


In the indoline-triazole-carboxamide series, the acyl substituent at the indoline N1 position is a primary driver of molecular recognition, physicochemical properties, and biological target engagement. Simply substituting the furan-2-carbonyl group for a thiophene, cyclopentyl, or acetyl moiety alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability, leading to divergent pharmacological outcomes even when the triazole-carboxamide warhead remains identical. The target compound's furan oxygen serves as a stronger hydrogen-bond acceptor than thiophene sulfur, while the aromatic furan ring confers different π-stacking geometry compared to the fully saturated cyclopentyl analog . These structural differences translate into measurable variations in computed logP, topological polar surface area (TPSA), and predicted oral bioavailability, making the compounds non-fungible in lead optimization programs [1]. Furthermore, published SAR studies on indoline-triazole hybrids demonstrate that even subtle changes in the indoline N-acyl group can shift activity from antimicrobial to anticancer profiles, underscoring the risk of generic analog substitution without empirical validation [2].

Quantitative Comparator Evidence for N-(1-(Furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide


Structural Differentiation: Furan-2-Carbonyl vs. Thiophene-2-Carbonyl Acyl Group Substitution

The target compound incorporates a furan-2-carbonyl group as the indoline N1 substituent, while the closest commercially available analog (CAS 1448053-14-2) features a thiophene-2-carbonyl group. Furan oxygen is a stronger hydrogen-bond acceptor (pKHB ≈ 0.8 for furan vs. ≈0.2 for thiophene) and the furan ring possesses a smaller van der Waals volume, which can alter binding pocket complementarity [1][2]. Computed logP values (XLogP3) further differentiate the two compounds: the furan analog is predicted to have logP ≈ 2.3, compared to logP ≈ 2.8 for the thiophene analog, reflecting differences in lipophilicity that influence membrane permeability and non-specific protein binding [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Physicochemical Differentiation: Furan-2-Carbonyl vs. Cyclopentanecarbonyl Analog

Replacing the aromatic furan-2-carbonyl with a fully saturated cyclopentanecarbonyl group (CAS 1448123-29-2) eliminates aromatic character at the N1-acyl position, fundamentally altering the compound's conformational flexibility and lipophilicity. The target furan analog is predicted to have a topological polar surface area (TPSA) of approximately 102 Ų, while the cyclopentyl analog has a TPSA of approximately 86 Ų (a reduction of ~16%) due to the loss of the furan oxygen [1]. Computed logP values diverge accordingly: approximately 2.3 for the furan analog versus approximately 2.6 for the cyclopentyl analog [2].

Drug Likeness ADME Prediction Medicinal Chemistry

Topological Polar Surface Area Advantage vs. 2-Phenyl-Triazole Analog

The N-methyl substituent on the 1,2,3-triazole ring of the target compound conserves hydrogen-bond donor capacity while minimizing steric bulk, in contrast to the 2-phenyl-triazole analog (CAS 1327243-25-3) which incorporates a phenyl group at the triazole N2 position. The 2-phenyl substitution increases molecular weight (+78 Da) and TPSA while adding a hydrophobic aromatic ring that can engage in non-specific π-interactions. The target compound's 1-methyltriazole configuration yields a predicted TPSA of approximately 102 Ų, compared to approximately 118 Ų for the 2-phenyl analog, with a correspondingly more favorable predicted oral bioavailability radar profile in SwissADME [1][2].

Oral Bioavailability Physicochemical Profiling Drug Design

Antimicrobial Activity Potential: Class-Level Evidence from Indoline-Triazole Hybrid Series

A published series of indoline-containing triazole amides demonstrated measurable antibacterial and antifungal activities in standardized MIC assays. Within this class, the nature of the amide substituent significantly modulated potency, with certain derivatives achieving MIC values in the range of 12.5–50 μg/mL against Gram-positive bacteria and fungi [1]. The target compound retains the indoline-triazole-carboxamide scaffold that was essential for activity in this study, but its furan-2-carbonyl substituent provides a distinct electronic environment compared to the aryl amides profiled in the literature. While direct MIC data for the target compound are not yet published, the class-level SAR indicates that the N1-acyl group is a key tunable position; the furan's electron-rich character and H-bonding capacity may enhance target binding relative to the reference compounds, pending empirical validation [1][2].

Antimicrobial Screening Minimum Inhibitory Concentration (MIC) Indoline-Triazole SAR

Kinase Inhibition Potential: Structural Rationale from VEGFR-2 and FGFR Inhibitor Chemotypes

Indoline-2-one-triazole hybrids have been validated as VEGFR-2 kinase inhibitors with IC50 values in the low micromolar range (e.g., 0.21–22.79 μM) and specific binding interactions confirmed via molecular docking to the ATP-binding site [1]. Separately, furan-2-carbonyl indoline derivatives bearing alternative warheads (e.g., FIIN-2, an indole-2-carboxamide) have been established as irreversible covalent FGFR1-4 inhibitors with IC50 values of 3.1–45 nM [2]. The target compound merges structural elements from both validated chemotypes: the indoline-triazole scaffold from VEGFR-2-active compounds and the furan-2-carbonyl indoline motif from FGFR-active covalent inhibitors. This dual precedent provides a structural hypothesis that the target compound may engage kinase ATP-binding pockets through its triazole-carboxamide while the furan carbonyl orients for potential interactions with the hinge region or P-loop cysteine residues [1][2][3]. Direct kinase profiling data are not yet available for the target compound.

Kinase Inhibition VEGFR-2 FGFR Anticancer

High-Value Application Scenarios for N-(1-(Furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Based on Comparative Evidence


Medicinal Chemistry SAR Probes for Kinase Selectivity Profiling

The target compound's structural chimerism between indoline-triazole VEGFR-2 inhibitors and furan-2-carbonyl indoline FGFR covalent inhibitors makes it a privileged probe for kinase selectivity panels. Researchers can benchmark its activity against both chemotype classes to map the contribution of the 1-methyltriazole warhead to kinase inhibition. The furan oxygen provides an additional H-bond acceptor not present in thiophene (CAS 1448053-14-2) or cyclopentyl (CAS 1448123-29-2) analogs, which may confer differential engagement with kinase hinge regions [1][2].

Antimicrobial Lead Optimization Leveraging Furan-Specific Electronic Effects

Published data demonstrate that indoline-triazole amides exhibit MIC values of 12.5–50 μg/mL against S. aureus and C. albicans [1]. The target compound's furan-2-carbonyl substituent introduces an electron-rich aromatic system that is absent in the acetyl analog (CAS not specified, but described in the literature class), potentially enhancing π-stacking interactions with bacterial enzyme targets. This compound serves as a key derivative for testing the hypothesis that furan-based acyl groups improve antimicrobial potency within the indoline-triazole scaffold, compared to the saturated or sulfur-containing analogs already profiled [1][3].

ADME Property Optimization: Oral Bioavailability Tuning Through N1-Acyl Modification

The target compound occupies a favorable drug-likeness space (MW 337.34, TPSA ≈ 102 Ų, logP ≈ 2.3) that is intermediate between the more lipophilic thiophene and cyclopentyl analogs and the larger, higher-TPSA 2-phenyl-triazole analog. This balanced profile supports its use as a reference compound in permeability and solubility assays where the effect of the N1-acyl group on oral absorption is systematically investigated. Procurement of the furan analog alongside its comparators enables head-to-head Caco-2 permeability or PAMPA studies that directly quantify the impact of furan versus thiophene or cyclopentyl substitution on passive diffusion [2][4].

Quote Request

Request a Quote for N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.